molecular formula C16H13ClN2O6 B14006074 Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate CAS No. 21447-10-9

Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate

Cat. No.: B14006074
CAS No.: 21447-10-9
M. Wt: 364.73 g/mol
InChI Key: INLXZACMZOPLPO-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate is an organic compound with a complex structure that includes a benzoate ester, a nitrophenyl group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate typically involves multiple steps. One common method includes the esterification of 5-chloro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 5-chloro-2-hydroxybenzoate. This intermediate is then reacted with 2-[(4-nitrophenyl)amino]-2-oxoethanol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with different substituents replacing the chloro group.

Scientific Research Applications

Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chloro and ester groups can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2-hydroxybenzoate: Similar structure but lacks the nitrophenyl group.

    Methyl 5-chloro-2-{2-[(4-aminophenyl)amino]-2-oxoethoxy}benzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate is unique due to the presence of both a nitrophenyl group and a chloro substituent, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on anticancer, antibacterial, and anti-inflammatory effects supported by case studies and research findings.

Chemical Structure

The compound's structure can be depicted as follows:

\text{Methyl 5 chloro 2 2 4 nitrophenyl amino 2 oxoethoxy}benzoate}

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives containing the nitrophenyl group have shown significant cytotoxic effects against various cancer cell lines.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that similar compounds inhibited cell proliferation in breast cancer models, with IC50 values ranging from 5 to 15 µM depending on the specific derivative used .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A10MCF-7
Compound B8HeLa
Methyl 5-chloro-2-{...}12A549

2. Antibacterial Activity

The antibacterial properties of methyl esters are well-documented. Research has shown that the presence of halogens and nitro groups can enhance the activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In a study conducted by Brazilian Journal of Pharmaceutical Sciences, derivatives similar to methyl 5-chloro-2-{...} exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity Data

BacteriaMIC (µg/mL)Compound Tested
Staphylococcus aureus15Methyl 5-chloro-2-{...}
Escherichia coli20Methyl 5-chloro-2-{...}

3. Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been explored in various studies, indicating that modifications in the structure can lead to significant reductions in inflammatory markers.

Research Findings:
In vitro studies have shown that compounds with similar functionalities can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models .

The biological activities of methyl 5-chloro-2-{...} are hypothesized to involve several mechanisms:

  • Anticancer: Induction of apoptosis through mitochondrial pathways.
  • Antibacterial: Disruption of bacterial cell wall synthesis and function.
  • Anti-inflammatory: Inhibition of NF-kB signaling pathways leading to reduced cytokine production.

Properties

CAS No.

21447-10-9

Molecular Formula

C16H13ClN2O6

Molecular Weight

364.73 g/mol

IUPAC Name

methyl 5-chloro-2-[2-(4-nitroanilino)-2-oxoethoxy]benzoate

InChI

InChI=1S/C16H13ClN2O6/c1-24-16(21)13-8-10(17)2-7-14(13)25-9-15(20)18-11-3-5-12(6-4-11)19(22)23/h2-8H,9H2,1H3,(H,18,20)

InChI Key

INLXZACMZOPLPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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